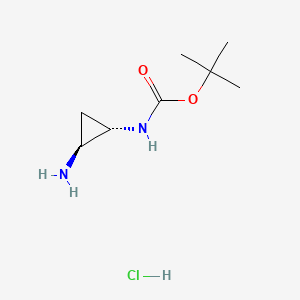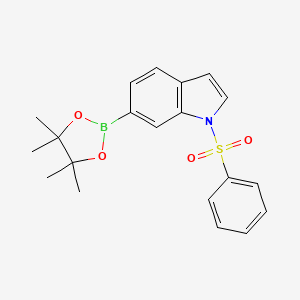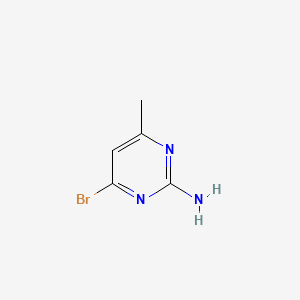
4-Bromo-6-methylpyrimidin-2-amine
Overview
Description
4-Bromo-6-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 6th position of the pyrimidine ring, along with an amino group at the 2nd position. It is widely used in various fields of scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
4-Bromo-6-methylpyrimidin-2-amine is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
Pyrimidine derivatives are known to interact with dna and rna due to their structural resemblance . They can upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and apoptosis, which results in cancer cell destruction .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways involved in cell cycle regulation and apoptosis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.56 (iLOGP), indicating good bioavailability .
Result of Action
Pyrimidine derivatives are known to cause cell cycle arrest and apoptosis, leading to the destruction of cancer cells .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-methylpyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress . The interaction between this compound and p38α MAPK is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition can result in the modulation of downstream signaling pathways and the reduction of pro-inflammatory cytokine production.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38α MAPK by this compound can lead to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . Additionally, this compound has been found to affect cellular metabolism by altering the activity of key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of p38α MAPK, leading to the inhibition of the enzyme’s activity . This inhibition results in the suppression of downstream signaling pathways, which can affect various cellular processes such as inflammation and stress responses. Furthermore, this compound has been shown to modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of p38α MAPK and prolonged suppression of pro-inflammatory cytokine production.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit p38α MAPK and reduce inflammation without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including weight loss and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of this compound from the body and help maintain its homeostasis. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific membrane transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications. For example, the presence of nuclear localization signals can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, the localization of this compound to mitochondria can affect mitochondrial function and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methylpyrimidin-2-amine typically involves the bromination of 6-methylpyrimidin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the 4th position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amino group at the 2nd position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) are used in the presence of arylboronic acids.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Biaryl compounds through coupling reactions.
Scientific Research Applications
4-Bromo-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and materials science for the development of novel compounds with desired properties.
Comparison with Similar Compounds
4-Bromo-2-methylpyridine: Similar structure but with a pyridine ring instead of pyrimidine.
6-Methylpyrimidin-2-amine: Lacks the bromine atom at the 4th position.
4-Chloro-6-methylpyrimidin-2-amine: Chlorine atom instead of bromine at the 4th position.
Uniqueness: 4-Bromo-6-methylpyrimidin-2-amine is unique due to the specific positioning of the bromine and methyl groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGNMKRPXKNSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717146 | |
| Record name | 4-Bromo-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5734-71-4 | |
| Record name | 4-Bromo-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


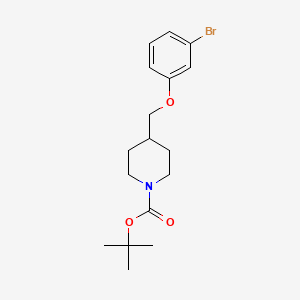

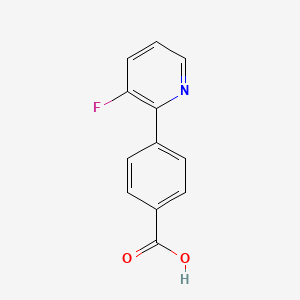

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)
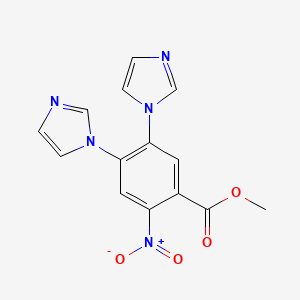

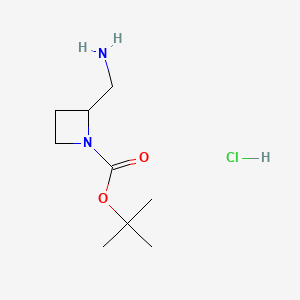
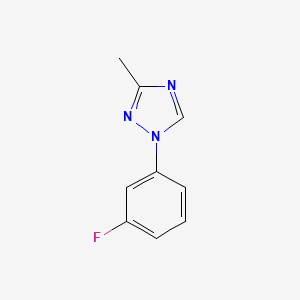
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)
